N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3NO3S2 and its molecular weight is 379.41. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
A study by Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. One derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. This highlights the compound's potential as a therapeutic agent [Ş. Küçükgüzel et al., 2013].
Catalytic and Biochemical Properties
Research by Miura et al. (1998) explored the reactions of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters, facilitated by a palladium-copper catalyst system under air, to produce derivatives with high yields. This study contributes to the understanding of catalytic processes involving similar chemical structures [M. Miura et al., 1998].
Anticancer Activity
Pişkin et al. (2020) synthesized new derivatives of zinc phthalocyanine substituted with benzenesulfonamide groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield for Type II photodynamic therapy mechanisms. This indicates the compound's remarkable potential for cancer treatment [M. Pişkin et al., 2020].
Enzyme Inhibition for Therapeutic Use
Casini et al. (2002) synthesized sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, demonstrating strong affinity towards carbonic anhydrase isozymes, indicating potential for therapeutic applications including intraocular pressure lowering [A. Casini et al., 2002].
Molecular Docking and Antimicrobial Activity
Ghorab et al. (2017) focused on the synthesis and antimicrobial activity of novel thiourea derivatives bearing the benzenesulfonamide moiety. The study revealed that some compounds exhibited high activity against Mycobacterium tuberculosis, demonstrating the potential for developing new antimicrobial agents [M. Ghorab et al., 2017].
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S2/c1-14(2,11-7-8-23-9-11)10-19-24(20,21)13-5-3-12(4-6-13)22-15(16,17)18/h3-9,19H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXTGARRFYFAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.